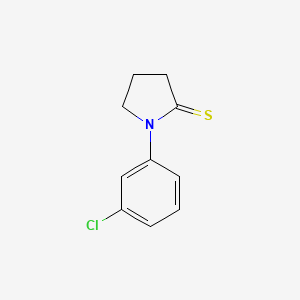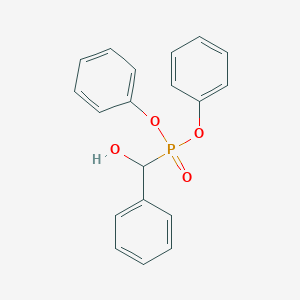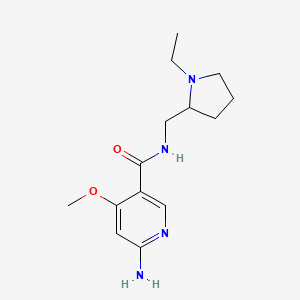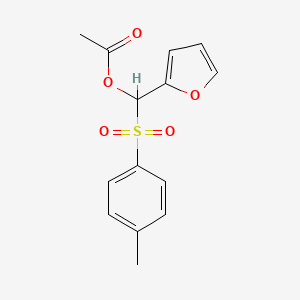![molecular formula C31H37OP B12885553 dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane](/img/structure/B12885553.png)
dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane is a tertiary phosphine compound known for its utility in various chemical reactions, particularly in catalysis. This compound is characterized by the presence of a phosphine group attached to a complex aromatic structure, making it a valuable ligand in transition metal-catalyzed reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane typically involves the reaction of dicyclohexylchlorophosphine with a Grignard reagent derived from 2-methoxyphenylmagnesium bromide . The reaction is carried out under inert conditions, usually in an anhydrous solvent like tetrahydrofuran (THF), to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Transition metal catalysts such as palladium or nickel are often used in cross-coupling reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted aromatic compounds depending on the reactants used.
科学研究应用
Dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane is widely used in scientific research due to its role as a ligand in catalysis. Its applications include:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential in bioconjugation reactions.
Medicine: Explored for its role in drug synthesis and development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane primarily involves its role as a ligand in catalysis. The phosphine group coordinates with transition metals, facilitating various catalytic cycles. This coordination enhances the reactivity of the metal center, allowing for efficient catalysis of reactions such as cross-coupling and hydrogenation.
相似化合物的比较
Similar Compounds
Uniqueness
Dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane is unique due to its specific aromatic structure, which provides distinct steric and electronic properties. These properties make it particularly effective in certain catalytic applications, distinguishing it from other similar phosphine ligands.
属性
分子式 |
C31H37OP |
|---|---|
分子量 |
456.6 g/mol |
IUPAC 名称 |
dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C31H37OP/c1-32-30-18-10-8-16-28(30)24-20-22-25(23-21-24)29-17-9-11-19-31(29)33(26-12-4-2-5-13-26)27-14-6-3-7-15-27/h8-11,16-23,26-27H,2-7,12-15H2,1H3 |
InChI 键 |
IBGVJCOMHBWNNS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Benzenesulfonic acid, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-](/img/structure/B12885497.png)
![2-(Carboxy(hydroxy)methyl)-5-(methoxycarbonyl)benzo[d]oxazole](/img/structure/B12885506.png)

![2-Chloro-1-(2-(hydroxymethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12885513.png)






